molecular formula C10H11ClO3 B7906613 2-Phenoxyethyl chloroacetate CAS No. 103-57-1

2-Phenoxyethyl chloroacetate

Cat. No.: B7906613
CAS No.: 103-57-1
M. Wt: 214.64 g/mol
InChI Key: BGIKAENNYCIKHC-UHFFFAOYSA-N
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Description

2-Phenoxyethyl chloroacetate is an organic compound with the chemical formula C10H11ClO3. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its role as an intermediate in the production of other chemical substances, particularly in the pharmaceutical and agrochemical industries .

Scientific Research Applications

2-Phenoxyethyl chloroacetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl chloroacetate typically involves the reaction of phenoxyethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5OCH2CH2OH+ClCH2COClC6H5OCH2CH2OCOCH2Cl+HCl\text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{OCOCH}_2\text{Cl} + \text{HCl} C6​H5​OCH2​CH2​OH+ClCH2​COCl→C6​H5​OCH2​CH2​OCOCH2​Cl+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form phenoxyethanol and chloroacetic acid.

    Esterification: It can participate in esterification reactions to form more complex esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under mild to moderate conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl chloroacetate is primarily based on its ability to act as an acylating agent. It can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This acylation can alter the function of the target molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

    Ethyl chloroacetate: Similar in structure but with an ethyl group instead of a phenoxyethyl group.

    Methyl chloroacetate: Similar but with a methyl group.

    Phenoxyacetic acid: Similar but lacks the chloroacetate group.

Uniqueness: 2-Phenoxyethyl chloroacetate is unique due to its phenoxyethyl group, which imparts distinct chemical properties and reactivity compared to other chloroacetates. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity is required .

Properties

IUPAC Name

2-phenoxyethyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIKAENNYCIKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281707
Record name 2-Phenoxyethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-57-1
Record name 2-Phenoxyethyl chloroacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenoxyethyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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